Bombykol

Description

Structure

3D Structure

Properties

IUPAC Name |

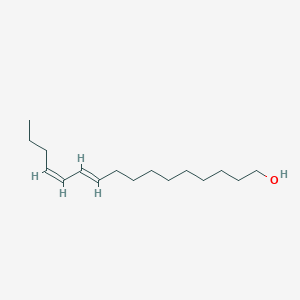

(10E,12Z)-hexadeca-10,12-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVIWCVVOFNUST-SCFJQAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C=C\CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894769 | |

| Record name | (10E,12Z)-10,12-Hexadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-17-3, 1002-94-4 | |

| Record name | Bombykol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bombykol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,12-Hexadecadien-1-ol, (E,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10E,12Z)-10,12-Hexadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOMBYKOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8R8TVZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Scent of Pursuit: A Technical Guide to the Discovery and History of Bombykol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological action of Bombykol, the first pheromone to be chemically characterized. From the Herculean effort of its isolation by Adolf Butenandt to modern understandings of its intricate signaling pathway, this document details the scientific journey that unveiled the chemical language of the silkworm moth, Bombyx mori. It serves as a technical resource, presenting key quantitative data in structured tables, detailing seminal experimental protocols, and visualizing complex biological processes through meticulously crafted diagrams. This guide is intended to be a valuable reference for researchers in chemical ecology, neurobiology, and pharmacology, as well as professionals in drug development interested in the mechanisms of ligand-receptor interaction and signaling.

Discovery and Historical Context

The story of this compound's discovery is a testament to scientific perseverance. In 1959, after nearly two decades of painstaking work, German biochemist Adolf Butenandt and his team successfully isolated and identified the sex pheromone of the female silkworm moth, Bombyx mori.[1][2][3] This marked a pivotal moment in science, as it was the first time a pheromone had been chemically characterized, opening the door to the field of chemical ecology.[4]

The endeavor was monumental. To obtain a mere 6.4 milligrams of the pure substance, Butenandt's group processed the abdominal tips of over 500,000 virgin female moths.[5] The isolation and purification techniques of the era were rudimentary by modern standards, relying on fractional distillation and other classical chemical methods.[2]

Chemical Characterization

Once isolated, the structure of this compound was determined using a combination of techniques available in the 1950s. Its molecular formula was established as C₁₆H₃₀O.[6] Infrared (IR) and ultraviolet (UV) spectroscopy indicated the presence of a primary alcohol group and conjugated double bonds.[6] To pinpoint the location of these double bonds, Butenandt employed chemical degradation methods, a common practice before the advent of routine nuclear magnetic resonance (NMR) spectroscopy.[6] The final proposed structure was (10E, 12Z)-10,12-hexadecadien-1-ol.[4] To confirm this, Butenandt and his team synthesized all four possible geometric isomers and found that only the (10E, 12Z) isomer was biologically active, thus confirming the structure of the natural pheromone.[7]

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O | [6] |

| Molar Mass | 238.41 g/mol | [4] |

| Systematic Name | (10E,12Z)-10,12-hexadecadien-1-ol | [4] |

| CAS Number | 765-17-3 | [4] |

Table 1: Chemical Properties of this compound. This table summarizes the fundamental chemical properties of the this compound molecule.

Experimental Protocols

The discovery and characterization of this compound were underpinned by a series of innovative (for their time) experimental procedures. Below are detailed methodologies for key experiments.

Isolation and Purification of this compound (Historical Context)

While modern methods would employ techniques like gas chromatography-mass spectrometry (GC-MS), Butenandt's original protocol was a feat of classical chemistry.

Objective: To isolate and purify the female sex pheromone from Bombyx mori.

Methodology:

-

Source Material: The abdominal tips of over 500,000 virgin female silkworm moths (Bombyx mori) were collected.

-

Initial Extraction: The collected glands were subjected to solvent extraction to isolate the lipophilic compounds, including the pheromone.

-

Fractional Distillation: The crude extract was then purified by fractional distillation under reduced pressure. This process separates compounds based on their boiling points.

-

Saponification: To remove fatty acid esters, the active fractions were saponified (treated with a strong base).

-

Further Fractionation: The non-saponifiable fraction, which contained the alcoholic pheromone, was further purified through additional distillation and crystallization steps.

-

Bioassay-Guided Fractionation: At each step of the purification process, the biological activity of the fractions was tested using the "flutter dance" bioassay (see Protocol 2.2) to guide the separation towards the active compound.

The "Flutter Dance" Bioassay

This behavioral assay was crucial for identifying the active fractions during the purification process and for confirming the activity of the synthetic isomers.

Objective: To determine the biological activity of a given sample by observing the characteristic mating behavior of male Bombyx mori.

Methodology:

-

Subjects: Adult male silkworm moths, typically 1-3 days post-eclosion, are used. The moths are kept in a controlled environment with a defined light-dark cycle.

-

Test Arena: A clean glass or plastic container is used as the test arena. The air within the arena should be still to prevent uncontrolled dispersal of the odor stimulus.

-

Stimulus Preparation: The sample to be tested (e.g., a purified fraction or a synthetic compound) is dissolved in a volatile solvent (e.g., hexane) to a known concentration. A small piece of filter paper is impregnated with a specific volume of the solution and the solvent is allowed to evaporate.

-

Stimulus Presentation: The filter paper with the test compound is introduced into the test arena containing a male moth.

-

Observation: The behavior of the male moth is observed for a defined period (e.g., 60 seconds). A positive response is characterized by the "flutter dance," which includes immediate wing vibration, agitated movement, and attempts to locate the source of the odor.

-

Quantification: The response can be quantified by recording the percentage of males exhibiting the behavior at different concentrations of the test compound, allowing for the determination of a dose-response relationship. A concentration of 1 x 10⁻¹² µg/mL of this compound was found to be sufficient to induce the flutter dance in male moths.[8]

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to an olfactory stimulus. It provides a quantitative measure of the sensitivity of the antennal receptors to a specific compound.

Objective: To measure the electrophysiological response of the male Bombyx mori antenna to this compound.

Methodology:

-

Antenna Preparation: A male silkworm moth is immobilized, and one of its antennae is carefully excised at the base.

-

Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode, a fine-tipped glass capillary filled with a conductive solution (e.g., Ringer's solution), is placed in contact with the distal tip of the antenna. The reference electrode is placed in contact with the base of the antenna.

-

Signal Amplification: The potential difference between the two electrodes is amplified using a high-impedance amplifier.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A pulse of air carrying a known concentration of this compound is injected into this airstream for a defined duration (e.g., 500 ms).

-

Data Acquisition: The change in the electrical potential of the antenna (the EAG response) is recorded using a data acquisition system. The amplitude of the negative deflection is proportional to the magnitude of the response.

-

Dose-Response Analysis: By presenting the antenna with a range of this compound concentrations, a dose-response curve can be generated to determine the sensitivity and specificity of the antennal receptors.

Biosynthesis and Signaling Pathway of this compound

The production and perception of this compound involve a series of precise biochemical and neurological events.

Biosynthesis of this compound

This compound is synthesized in the pheromone gland of the female moth from a common fatty acid precursor, palmitoyl-CoA.[4] The biosynthetic pathway involves a series of enzymatic steps, including desaturation and reduction. A key enzyme is a desaturase that introduces the two double bonds into the fatty acid chain.[4] The final step is the reduction of the carboxylic acid group to an alcohol, yielding this compound.[9] The biosynthesis is under the control of a Pheromone Biosynthesis Activating Neuropeptide (PBAN).[4]

Caption: Biosynthetic pathway of this compound.

The this compound Signaling Pathway

The detection of this compound by the male moth is a highly sensitive and specific process that occurs in the specialized sensilla on his antennae.

-

Pheromone Binding: The hydrophobic this compound molecule enters the aqueous environment of the sensillar lymph through pores in the sensillum wall. Here, it is bound by a soluble Pheromone Binding Protein (BmorPBP).[4] This protein serves to solubilize and transport the pheromone to its receptor.

-

Receptor Activation: The this compound-BmorPBP complex diffuses to the dendritic membrane of an olfactory receptor neuron (ORN) where it interacts with the this compound receptor, BmOR-1.[6][10] BmOR-1 is a G protein-coupled receptor (GPCR).

-

Signal Transduction: Upon binding of this compound, BmOR-1 undergoes a conformational change, activating an associated heterotrimeric G protein. Specifically, it has been shown that BmOR-1 couples to a Gαq subunit.[6][10]

-

Second Messenger Cascade: The activated Gαq subunit stimulates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Ion Channel Gating and Depolarization: IP₃ binds to and opens IP₃-gated calcium channels on the endoplasmic reticulum, leading to an influx of Ca²⁺ into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates downstream effectors, ultimately leading to the opening of ion channels in the plasma membrane. This influx of positive ions depolarizes the ORN, generating an action potential.

-

Signal Transmission: The action potential travels down the axon of the ORN to the antennal lobe of the moth's brain, where the information is processed, leading to the characteristic "flutter dance" behavior.

Caption: this compound signaling pathway in a male moth's olfactory neuron.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's discovery and activity.

| Parameter | Value | Source |

| Number of Moths Processed | > 500,000 | [5] |

| Yield of Pure this compound | 6.4 mg | [5] |

Table 2: Quantitative Aspects of this compound Isolation. This table highlights the scale of the effort required for the initial isolation of this compound.

| Assay | Parameter | Value | Source |

| Behavioral Assay ("Flutter Dance") | Threshold Concentration | 1 x 10⁻¹² µg/mL | [8] |

| Electroantennography (EAG) | Dose-dependent response | Observed | [11][12] |

| BmOR-1 Receptor Binding (in Xenopus oocytes) | EC₅₀ for this compound | 34 µM | [10] |

| BmorPBP Binding Affinity (at pH 7) | K_D | 105 nM | [13] |

| BmorPBP Binding Affinity (at pH 5) | K_D | 1600 nM | [13] |

Table 3: Biological Activity and Binding Affinity of this compound. This table presents quantitative data on the biological effects and molecular interactions of this compound.

Conclusion and Future Directions

The discovery of this compound was a landmark achievement that laid the foundation for the field of chemical ecology. The subsequent elucidation of its biosynthetic and signaling pathways has provided profound insights into the molecular basis of olfaction and chemical communication in insects. For drug development professionals, the this compound system offers a valuable model for studying ligand-GPCR interactions, G-protein signaling, and the role of binding proteins in modulating ligand delivery and specificity.

Future research in this area may focus on the structural biology of the BmOR-1 receptor to understand the precise molecular interactions that confer its high specificity for this compound. Further investigation into the downstream components of the Gαq signaling cascade could reveal novel targets for modulating insect behavior. Moreover, the principles learned from the this compound system can be applied to the study of other pheromone systems, potentially leading to the development of novel and environmentally friendly pest management strategies. The legacy of this compound continues to inspire research into the chemical conversations that shape the natural world.

References

- 1. Adolf Butenandt—Nobel Prize for Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sfgate.com [sfgate.com]

- 3. Adolf Butenandt - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Female sex pheromone and male behavioral responses of the bombycid moth Trilocha varians: comparison with those of the domesticated silkmoth Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Stimulatory Gαs Protein Is Involved in Olfactory Signal Transduction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure Elucidation of Bombykol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed account of the seminal work in natural product chemistry: the structure elucidation of Bombykol, the first identified insect sex pheromone. The guide focuses on the classical chemical and spectroscopic methods employed by Adolf Butenandt and his team, which culminated in the definitive structural assignment and synthesis of this potent signaling molecule.

Introduction: The Dawn of Pheromone Chemistry

In 1959, after nearly two decades of painstaking work, Adolf Butenandt and his colleagues successfully isolated and identified this compound, the sex attractant produced by the female silkworm moth, Bombyx mori.[1][2][3] This pioneering achievement marked the birth of pheromone chemistry and opened a new frontier in understanding chemical communication in the biological world.[4] The elucidation of this compound's structure was a landmark accomplishment, relying on a combination of then-nascent spectroscopic techniques and classical chemical degradation methods.[5][6] This guide details the logical and experimental steps that led to the determination of its molecular structure.

Initial Isolation and Characterization

The initial phase of the research involved the monumental task of isolating a sufficient quantity of the pheromone from a vast number of female silkworm moths. Butenandt's team processed the abdominal tips of half a million virgin females to obtain a mere 12 mg of a crystalline derivative of this compound.[7][8]

Experimental Protocol: Preliminary Characterization

-

Elemental Analysis: Standard combustion analysis was performed to determine the empirical formula.

-

Molecular Weight Determination: The molecular weight was estimated using classical methods, leading to the molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: The purified sample was analyzed using early IR and UV spectrometers to identify key functional groups.

Table 1: Initial Characterization of this compound

| Parameter | Finding | Interpretation |

| Molecular Formula | C₁₆H₃₀O | A 16-carbon chain with a degree of unsaturation, suggesting the presence of double bonds or rings.[1][7] |

| Infrared (IR) Spectrum | Absorption indicating an alcohol group. | Presence of a primary alcohol (-OH) functional group.[1][5] |

| IR and UV Spectra | Absorptions indicative of conjugation. | The presence of conjugated double bonds in the carbon chain.[1][7] |

Structural Elucidation via Chemical Degradation

With the basic structural elements identified, the next critical step was to determine the precise location of the functional groups and the arrangement of the carbon skeleton. This was achieved through a series of chemical degradation experiments. The primary method used was oxidative cleavage of the double bonds.

Experimental Protocol: Oxidative Degradation

-

Esterification: To protect the alcohol group and introduce a UV-active tag for easier detection of fragments, this compound was esterified with 4'-nitroazobenzene-4-carboxylic acid.[1][7]

-

Oxidation: The resulting ester was subjected to oxidative degradation using potassium permanganate (KMnO₄).[1][7] This strong oxidizing agent cleaves the carbon-carbon double bonds, yielding carboxylic acids from the resulting fragments.

-

Product Identification: The acidic products of the oxidation were isolated, and in the case of the ω-hydroxydecanoic acid ester, further derivatized to its methyl ester for identification.[1][7] The smaller carboxylic acids were identified by comparison with authentic samples.

Logical Flow of Structure Elucidation

Caption: Workflow of this compound's structure elucidation.

Table 2: Products of Oxidative Degradation of this compound Ester

| Degradation Product | Structure | Implication for this compound Structure |

| Butanoic acid | CH₃CH₂CH₂COOH | Indicates a four-carbon fragment at one end of the conjugated system, suggesting the terminal part of the molecule is a propyl group attached to a double bond.[1][7] |

| Ethane-1,2-dioic acid (Oxalic acid) | HOOC-COOH | The presence of oxalic acid is characteristic of the cleavage of a conjugated diene system (-CH=CH-CH=CH-), confirming the conjugated nature of the double bonds.[1][7] |

| 4'-nitroazobenzene-4-carboxylic acid ester of ω-hydroxydecanoic acid (as methyl ester) | R-OOC-(CH₂)₉-COOH (where R is the tag) | This large fragment reveals a ten-carbon chain with the original alcohol group at one end and the other end attached to the conjugated system, thus positioning the diene system.[1][7] |

From these fragments, the structure was pieced together: a 16-carbon chain with an alcohol at C1, and a conjugated diene system at the C10 and C12 positions. The structure was thus proposed as 10,12-hexadecadien-1-ol.

Synthesis and Stereochemical Assignment

The final and conclusive step in the structure elucidation was to confirm the proposed structure and determine the precise stereochemistry (E/Z or trans/cis) of the two double bonds.[9] Since there are four possible geometric isomers for a conjugated diene, Butenandt's team synthesized all four possibilities.[1][5]

-

(10E, 12E)-hexadecadien-1-ol

-

(10Z, 12Z)-hexadecadien-1-ol

-

(10E, 12Z)-hexadecadien-1-ol

-

(10Z, 12E)-hexadecadien-1-ol

Experimental Protocol: Bioassay for Stereoisomer Activity

-

Synthesis: Each of the four geometric isomers was synthesized using stereoselective methods available at the time.

-

Bioassay: The biological activity of each synthesized isomer was tested by exposing male silkworm moths to each compound. The characteristic "flutter dance" response of the males was used as a sensitive indicator of pheromonal activity.[1]

-

Comparison: The activity of the synthetic isomers was compared to that of the natural, purified this compound.

Table 3: Biological Activity of this compound Stereoisomers

| Stereoisomer | Relative Biological Activity | Conclusion |

| (10E, 12Z)-hexadecadien-1-ol | At least 10¹⁰ times more active than the other isomers.[8] Matches the activity of natural this compound. | This is the correct structure of natural this compound.[9] |

| (10E, 12E)-hexadecadien-1-ol | Very low activity. | Incorrect stereochemistry. |

| (10Z, 12Z)-hexadecadien-1-ol | Very low activity. | Incorrect stereochemistry. |

| (10Z, 12E)-hexadecadien-1-ol | Very low activity. | Incorrect stereochemistry. |

This definitive bioassay confirmed the structure of this compound as (10E, 12Z)-hexadecadien-1-ol .[8][9]

Modern Spectroscopic Data (Retrospective)

While not available to Butenandt, modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would have made the structure elucidation significantly more straightforward.[5] Below is a summary of the expected data for this compound, which is consistent with the determined structure.

Signaling Pathway Overview

Caption: Simplified this compound signaling pathway in the male moth.

Table 4: Predicted Modern Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | - Multiplets in the δ 5.5-6.5 ppm range characteristic of conjugated diene protons.- A triplet around δ 3.6 ppm for the -CH₂OH protons.- A triplet around δ 0.9 ppm for the terminal -CH₃ group. |

| ¹³C NMR | - Peaks in the δ 125-135 ppm range for the sp² carbons of the diene.- A peak around δ 63 ppm for the -CH₂OH carbon.- A series of peaks in the δ 14-33 ppm range for the aliphatic sp³ carbons. |

| Mass Spec (EI) | - Molecular ion (M⁺) peak at m/z 238.- A prominent peak at m/z 220 corresponding to the loss of water (M-18).- Characteristic fragmentation pattern of a long-chain alcohol. |

Conclusion

The elucidation of this compound's structure by Adolf Butenandt stands as a triumph of classical organic chemistry. It was a meticulous process that combined chemical intuition, careful experimentation, and the logical interpretation of data from multiple sources. The successful identification and synthesis of this compound not only solved a long-standing biological puzzle but also laid the foundation for the entire field of chemical ecology, which continues to be a vibrant area of research with applications in agriculture, pest management, and biodiversity conservation.

References

- 1. In pursuit of this compound | Feature | RSC Education [edu.rsc.org]

- 2. This compound - American Chemical Society [acs.org]

- 3. Anthony crasto this compound | PPTX [slideshare.net]

- 4. glpbio.com [glpbio.com]

- 5. rsc.org [rsc.org]

- 6. This compound | Podcast | Chemistry World [chemistryworld.com]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

What is the molecular formula for Bombykol

Abstract

This technical guide provides an in-depth analysis of Bombykol, the primary sex pheromone of the female silkworm moth, Bombyx mori. Since its identification by Adolf Butenandt in 1959, this compound has been a cornerstone in the study of chemical ecology and insect communication. This document details the molecular characteristics, biosynthetic and signaling pathways, and key experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development who are interested in the molecular mechanisms of pheromonal communication.

Introduction

This compound, with the molecular formula C16H30O, was the first pheromone to be chemically characterized.[1][2] It is a potent chemoattractant, capable of eliciting a behavioral response in male silkworm moths at exceptionally low concentrations. The high specificity and sensitivity of the this compound signaling system make it an excellent model for studying insect olfaction and developing species-specific pest control strategies. This guide will cover the fundamental properties of this compound, the intricate biochemical pathways governing its production and perception, and detailed methodologies for its study.

Molecular Characteristics

This compound is a 16-carbon fatty alcohol with two conjugated double bonds. Its precise stereochemistry is crucial for its biological activity.

Structure and Isomerism

The systematic name for the most biologically active isomer of this compound is (10E,12Z)-hexadeca-10,12-dien-1-ol. Four geometric isomers are possible due to the two double bonds, but the (10E,12Z)-isomer is significantly more potent than the other three ((10E,12E), (10Z,12E), and (10Z,12Z)). In the pheromone gland of Bombyx mori, this compound is found alongside a minor component, bombykal ((10E,12Z)-hexadeca-10,12-dien-1-al), in approximately a 10:1 ratio.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H30O |

| Molecular Weight | 238.41 g/mol |

| Bioactivity Threshold | Induces "flutter dance" in 50% of male moths at 10⁻¹² µg/mL. |

| Isomeric Ratio (in vivo) | This compound : Bombykal ≈ 10:1 |

Table 2: Spectroscopic Data for (10E,12Z)-Bombykol

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| 6.32 (dd, J=15.0, 10.9 Hz) | H-11 |

| 5.96 (t, J=10.9 Hz) | H-12 |

| 5.62 (dt, J=15.0, 7.1 Hz) | H-10 |

| 5.40 (dd, J=10.9, 7.5 Hz) | H-13 |

| 3.64 (t, J=6.6 Hz) | H-1 |

| 2.15 (q, J=7.1 Hz) | H-9 |

| 2.08 (q, J=7.5 Hz) | H-14 |

| 1.57 (p, J=6.6 Hz) | H-2 |

| 1.40 - 1.25 (m) | H-3 to H-8 |

| 0.98 (t, J=7.5 Hz) | H-15 |

Note: Specific assignments may vary slightly between literature sources. Data presented is a consensus from typical values.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Plausible Fragmentation |

| 238 | 5 | [M]⁺ |

| 220 | 15 | [M-H₂O]⁺ |

| 192 | 10 | [M-C₂H₅OH]⁺ |

| 95 | 100 | [C₇H₁₁]⁺ (cleavage at C9-C10) |

| 81 | 85 | [C₆H₉]⁺ |

| 67 | 70 | [C₅H₇]⁺ |

Experimental Protocols

Synthesis of (10E,12Z)-Bombykol via Wittig Reaction

This protocol outlines a common synthetic route to produce the biologically active isomer of this compound.

Materials:

-

10-Oxodecanal

-

(Z)-Hex-2-en-1-yl)triphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Ylide Preparation: To a solution of (Z)-hex-2-en-1-yl)triphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi dropwise. Stir the resulting deep red solution for 1 hour at -78 °C.

-

Wittig Reaction: Add a solution of 10-oxodecanal in anhydrous THF to the ylide solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification of the Ketone: Concentrate the organic phase under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield (10E,12Z)-hexadeca-10,12-dien-1-one.

-

Reduction to this compound: Dissolve the purified ketone in methanol at 0 °C. Add NaBH₄ portion-wise and stir the reaction for 2 hours at room temperature.

-

Workup and Final Purification: Quench the reaction with water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude alcohol by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure (10E,12Z)-Bombykol.

Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

-

Adult male Bombyx mori

-

Tungsten microelectrodes

-

Micromanipulators

-

Amplifier and data acquisition system

-

Charcoal-filtered and humidified air stream

-

Pasteur pipettes with filter paper

-

This compound solutions of varying concentrations in a suitable solvent (e.g., hexane)

-

Solvent control (hexane)

Procedure:

-

Antenna Preparation: Excise an antenna from a male moth at its base. Mount the antenna between two tungsten microelectrodes, with the recording electrode inserted into the distal end and the reference electrode at the base.

-

EAG Setup: Place the antenna preparation in a continuous stream of charcoal-filtered, humidified air.

-

Stimulus Preparation: Apply a known volume of this compound solution (or solvent control) to a piece of filter paper and insert it into a Pasteur pipette.

-

Stimulus Delivery: Insert the tip of the stimulus-containing pipette into a hole in the main air stream tube. Deliver a puff of air through the pipette to introduce the stimulus into the continuous air stream flowing over the antenna.

-

Data Recording: Record the change in electrical potential (the EAG response) from the antenna using the amplifier and data acquisition system.

-

Data Analysis: Measure the amplitude of the negative deflection of the EAG response. Compare the responses to different concentrations of this compound and the solvent control to determine the dose-response relationship.

Signaling and Biosynthetic Pathways

This compound Biosynthesis Pathway

This compound is synthesized in the pheromone gland of the female moth from palmitoyl-CoA, a common fatty acid precursor.[1] The key enzymatic steps involve desaturation and reduction.

Caption: Biosynthesis of this compound from Acetyl-CoA.

This compound Signaling Pathway

The perception of this compound by the male moth antenna initiates a signal transduction cascade that leads to a behavioral response.

Caption: Signal transduction pathway of this compound perception.

Conclusion

This compound remains a pivotal molecule in the study of chemical communication. Its well-defined structure, high biological activity, and the relative simplicity of the Bombyx mori pheromone system provide an invaluable platform for research. This guide has summarized the core technical information on this compound, from its molecular properties to the intricate biochemical pathways it governs. The detailed experimental protocols provided herein offer a foundation for further investigation into this fascinating area of chemical ecology. Future research will undoubtedly continue to uncover more details of pheromone biology, with implications for both basic science and applied pest management.

References

The Bombykol Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Examination of the Conversion of Palmitoyl-CoA to the Silkworm Moth Sex Pheromone

This technical guide provides a comprehensive overview of the biosynthesis of bombykol, the primary sex pheromone of the female silkworm moth, Bombyx mori, starting from the precursor palmitoyl-CoA. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the enzymatic steps, regulatory mechanisms, and available quantitative data. The guide also includes detailed experimental protocols for key assays and visualizations of the core pathways.

Introduction to this compound Biosynthesis

This compound, chemically identified as (10E, 12Z)-10,12-hexadecadien-1-ol, was the first pheromone to be chemically characterized.[1] Its biosynthesis is a specialized metabolic pathway occurring in the pheromone glands of the female silkworm moth. The pathway begins with the common fatty acid precursor, palmitoyl-CoA, and proceeds through a series of desaturation and reduction steps to yield the final, biologically active molecule.[2][3] This process is under tight hormonal control, primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[4]

The Core Biosynthetic Pathway

The conversion of palmitoyl-CoA to this compound is a three-step enzymatic cascade involving a bifunctional desaturase and a fatty-acyl reductase. The this compound acyl precursor, (10E,12Z)-10,12-hexadecadienoate, is primarily stored as a triacylglycerol ester in cytoplasmic lipid droplets within the pheromone gland cells.[2] Upon stimulation by PBAN, this precursor is released and undergoes the final reductive modification.[2]

Step 1 & 2: Desaturation by Bmpgdesat1

The initial two steps of the pathway are catalyzed by a single, bifunctional fatty-acyl-CoA ∆11-desaturase, known as Bmpgdesat1. This enzyme introduces two double bonds into the palmitoyl-CoA molecule.

-

First Desaturation: Bmpgdesat1 first introduces a cis double bond at the ∆11 position of palmitoyl-CoA, forming (11Z)-hexadecenoyl-CoA.[2]

-

Second Desaturation: The same enzyme then catalyzes a second desaturation, creating a conjugated diene system to produce (10E,12Z)-10,12-hexadecadienoyl-CoA.[2]

Bmpgdesat1 is the sole desaturase responsible for these two consecutive reactions in this compound biosynthesis.

Step 3: Reduction by Fatty-Acyl Reductase (pgFAR)

The final step in the pathway is the reduction of the thioester group of (10E,12Z)-10,12-hexadecadienoyl-CoA to a primary alcohol, yielding this compound. This reaction is catalyzed by a pheromone gland-specific fatty-acyl reductase (pgFAR).[1][5] This enzyme utilizes NADPH as a reductant.[6]

Quantitative Data

Product Distribution upon PBAN Stimulation

In vitro incubation of pheromone glands with a PBAN fragment peptide and palmitoyl-CoA resulted in the production of a mixture of C16 alcohols. The relative abundance of these products provides an indication of the flux through the pathway and potential side reactions.

| Product | Chemical Name | Relative Abundance (%) |

| Hexadecan-1-ol | Saturated C16 alcohol | 81.2 |

| (Z)-11-hexadecen-1-ol | Monounsaturated precursor | 12.3 |

| (E, Z)-10, 12-hexadecadien-1-ol | This compound | 6.5 |

Table 1: Relative abundance of C16 alcohols produced by pheromone glands upon stimulation with a PBAN fragment and incubation with palmitoyl-CoA.[6]

Substrate Specificity of pgFAR

The fatty-acyl reductase (pgFAR) from Bombyx mori exhibits a degree of substrate specificity. Functional expression of pgFAR in yeast, followed by incubation with various fatty acid substrates, has allowed for the characterization of its substrate preference. While specific kinetic parameters are not available, the relative conversion of different substrates highlights the enzyme's activity profile.

| Substrate | Product | Relative Conversion Efficiency |

| Palmitic acid (16:0) | Hexadecanol | +++ |

| (11Z)-Hexadecenoic acid | (11Z)-Hexadecen-1-ol | +++ |

| (10E,12Z)-Hexadecadienoic acid | This compound | +++++ |

| Stearic acid (18:0) | Octadecanol | + |

Table 2: Qualitative substrate specificity of Bombyx mori pgFAR expressed in yeast. The number of '+' symbols indicates the relative efficiency of conversion. (Data synthesized from descriptive reports in[1])

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Functional Assay of Bmpgdesat1 in Saccharomyces cerevisiae**

This protocol describes the expression of the bifunctional desaturase Bmpgdesat1 in yeast to characterize its activity.

Materials:

-

Yeast expression vector (e.g., pYES2)

-

Saccharomyces cerevisiae strain (e.g., INVSc1)

-

Yeast transformation kit

-

Synthetic defined (SD) medium lacking uracil (for selection)

-

Galactose (for induction)

-

Palmitic acid

-

Fatty acid methyl ester (FAME) analysis reagents (e.g., methanolic HCl)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Vector Construction: Clone the full-length coding sequence of Bmpgdesat1 into the yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the recombinant plasmid into the host yeast strain using a standard lithium acetate method.

-

Selection of Transformants: Plate the transformed cells on SD medium lacking uracil and incubate at 30°C until colonies appear.

-

Expression of Bmpgdesat1:

-

Inoculate a single colony of transformed yeast into 5 mL of SD-ura medium containing 2% glucose and grow overnight at 30°C with shaking.

-

Inoculate the overnight culture into 50 mL of SD-ura medium containing 2% raffinose and grow to an OD600 of ~0.8.

-

Induce protein expression by adding galactose to a final concentration of 2%.

-

Simultaneously, add palmitic acid (dissolved in ethanol) to a final concentration of 1 mM as the substrate.

-

-

Incubation: Incubate the culture for 48-72 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and activity.

-

Lipid Extraction and FAME Preparation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Extract total lipids from the yeast cells using a modified Bligh-Dyer method.

-

Transesterify the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with methanolic HCl.

-

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to identify the desaturated products, (11Z)-hexadecenoyl methyl ester and (10E,12Z)-10,12-hexadecadienoyl methyl ester.

In Vitro Assay for pgFAR Activity using Radiolabeled Substrate

This protocol details a method to measure the activity of the fatty-acyl reductase (pgFAR) using a radiolabeled precursor.

Materials:

-

Pheromone gland homogenate or purified/recombinantly expressed pgFAR

-

[1-¹⁴C]-(10E,12Z)-10,12-hexadecadienoyl-CoA (radiolabeled substrate)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

NADPH

-

Bovine serum albumin (BSA)

-

Ethyl acetate (for extraction)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Scintillation counter and scintillation fluid

Procedure:

-

Enzyme Preparation: Prepare a crude enzyme extract by homogenizing pheromone glands from female Bombyx mori in cold reaction buffer. Alternatively, use a purified or recombinantly expressed pgFAR preparation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

Reaction buffer

-

Enzyme preparation (e.g., 100 µg of total protein)

-

NADPH (final concentration 1 mM)

-

BSA (final concentration 0.1 mg/mL)

-

[1-¹⁴C]-(10E,12Z)-10,12-hexadecadienoyl-CoA (final concentration ~10 µM, specific activity ~50 mCi/mmol)

-

-

Reaction Incubation: Initiate the reaction by adding the radiolabeled substrate. Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the lipid-soluble products. Centrifuge to separate the phases.

-

TLC Analysis:

-

Spot the organic (upper) phase onto a silica gel TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v) to separate the fatty alcohol product (this compound) from the unreacted fatty acyl-CoA substrate.

-

Visualize the spots using a phosphorimager or by autoradiography.

-

-

Quantification: Scrape the silica gel corresponding to the this compound spot into a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculation of Enzyme Activity: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and express the enzyme activity in appropriate units (e.g., pmol/min/mg protein).

Visualization of Pathways and Workflows

The following diagrams illustrate the key processes described in this guide.

Conclusion

The biosynthesis of this compound from palmitoyl-CoA in Bombyx mori is a well-defined pathway involving a bifunctional desaturase and a specific reductase. While the key enzymatic steps have been elucidated, a complete quantitative understanding, including detailed enzyme kinetics, remains an area for further investigation. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers aiming to further explore this fascinating and biologically significant metabolic pathway. Future research focusing on the kinetic characterization of Bmpgdesat1 and pgFAR, as well as the precise quantification of metabolic intermediates, will be crucial for a complete understanding of this compound biosynthesis and its regulation.

References

- 1. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Screening for the Genes Involved in this compound Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular signal transduction of PBAN action in the silkworm, Bombyx mori: involvement of acyl CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Enzymes in the Bombykol Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombykol ((10E, 12Z)-10,12-hexadecadien-1-ol) is the primary sex pheromone of the female silkworm moth, Bombyx mori. Its biosynthesis is a highly regulated and specific enzymatic cascade, offering a fascinating model for studying insect biochemistry and a potential target for the development of novel pest control strategies. This technical guide provides a detailed overview of the core enzymes involved in the this compound biosynthetic pathway, including their characteristics, the experimental protocols used for their study, and the signaling pathways that regulate their activity.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound begins with the de novo synthesis of a C16 fatty acid from acetyl-CoA, followed by a series of desaturation and reduction steps. The entire process is primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). The key enzymatic players in this pathway are:

-

Fatty Acid Synthase (FAS) and Acyl Carrier Protein (ACP) : Responsible for the initial synthesis of the C16 palmitoyl-ACP precursor.

-

Bifunctional Δ11/Δ10,12-Desaturase (Bmpgdesat1) : A key enzyme that introduces two double bonds into the fatty acid chain.

-

Fatty-Acyl Reductase (pgFAR) : The final enzyme in the pathway, which reduces the fatty acyl precursor to the alcohol pheromone, this compound.

Core Enzymes and Their Characteristics

This section details the properties of the key enzymes in the this compound biosynthetic pathway. The quantitative data available in the literature is summarized in the tables below.

Fatty Acid Synthase (FAS) and Acyl Carrier Protein (ACP)

The biosynthesis of the C16 precursor of this compound starts with the canonical fatty acid synthesis pathway. Fatty Acid Synthase (FAS), a multi-enzyme complex, catalyzes the iterative condensation of two-carbon units from acetyl-CoA and malonyl-CoA. Acyl Carrier Protein (ACP) is an essential cofactor in this process, carrying the growing acyl chain between the different enzymatic domains of FAS. In Bombyx mori, the gene encoding ACP has been identified and shown to be crucial for this compound production[1].

Table 1: Characteristics of Fatty Acid Synthase (FAS) and Acyl Carrier Protein (ACP) in Bombyx mori

| Parameter | Fatty Acid Synthase (FAS) | Acyl Carrier Protein (ACP) | Reference(s) |

| Gene Name | Not explicitly defined in the context of this compound synthesis | BmACP | [1] |

| Function | De novo synthesis of palmitoyl-ACP from acetyl-CoA and malonyl-CoA | Acyl chain carrier during fatty acid synthesis | [1] |

| Substrates | Acetyl-CoA, Malonyl-CoA, NADPH | Acyl intermediates | [1] |

| Product | Palmitoyl-ACP | Palmitoyl-ACP (transferred to subsequent enzymes) | [1] |

| Expression | Ubiquitously expressed, with upregulation in the pheromone gland prior to eclosion. | Ubiquitously expressed, with upregulation in the pheromone gland prior to eclosion. | [1] |

| Kinetic Parameters (Km, Vmax) | Not specifically determined for this compound precursor synthesis. | Not specifically determined for this compound precursor synthesis. |

Bifunctional Δ11/Δ10,12-Desaturase (Bmpgdesat1)

A crucial and unique step in this compound biosynthesis is the introduction of two specific double bonds into the C16 fatty acyl chain. This is accomplished by a single, bifunctional desaturase enzyme encoded by the Bmpgdesat1 gene. This enzyme first introduces a double bond at the Δ11 position to produce (Z)-11-hexadecenoyl-CoA. Subsequently, it catalyzes a second desaturation to form the conjugated diene (10E, 12Z)-10,12-hexadecadienoyl-CoA, the direct precursor of this compound.

Table 2: Characteristics of Bifunctional Δ11/Δ10,12-Desaturase (Bmpgdesat1) in Bombyx mori

| Parameter | Value | Reference(s) |

| Gene Name | Bmpgdesat1 | |

| Function | Catalyzes two sequential desaturation steps: Δ11 desaturation and Δ10,12 desaturation. | |

| Substrate(s) | Palmitoyl-CoA, (Z)-11-hexadecenoyl-CoA | |

| Product(s) | (Z)-11-hexadecenoyl-CoA, (10E, 12Z)-10,12-hexadecadienoyl-CoA | |

| Expression | Highly and specifically expressed in the pheromone gland. | |

| Cofactors | Requires O2 and a source of electrons (likely Cytochrome b5 and NADH-cytochrome b5 reductase). | |

| Kinetic Parameters (Km, Vmax) | Not specifically determined. |

Pheromone Gland-Specific Fatty-Acyl Reductase (pgFAR)

The final step in the this compound biosynthetic pathway is the reduction of the fatty acyl precursor, (10E, 12Z)-10,12-hexadecadienoyl-CoA, to the corresponding alcohol, this compound. This reaction is catalyzed by a pheromone gland-specific Fatty-Acyl Reductase (pgFAR). This enzyme shows high substrate specificity for the this compound precursor.

Table 3: Characteristics of Pheromone Gland-Specific Fatty-Acyl Reductase (pgFAR) in Bombyx mori

| Parameter | Value | Reference(s) |

| Gene Name | pgFAR | |

| Function | Reduction of (10E, 12Z)-10,12-hexadecadienoyl-CoA to this compound. | |

| Substrate | (10E, 12Z)-10,12-hexadecadienoyl-CoA | |

| Product | (10E, 12Z)-10,12-hexadecadien-1-ol (this compound) | |

| Cofactor | NADPH | |

| Expression | Specifically and highly expressed in the pheromone gland. | |

| Substrate Specificity | High specificity for (10E, 12Z)-10,12-hexadecadienoic acid. Shows lower activity with other C16 fatty acids. | |

| Kinetic Parameters (Km, Vmax) | Not specifically determined. |

Signaling Pathway and Experimental Workflows

The biosynthesis of this compound is a tightly regulated process. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for studying the enzymes involved.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthetic enzymes.

Gene Expression Analysis by Reverse Transcription PCR (RT-PCR)

Objective: To determine the expression profile of target genes (e.g., BmACP, Bmpgdesat1, pgFAR) in different tissues and developmental stages of Bombyx mori.

Methodology:

-

Tissue Dissection and RNA Extraction:

-

Dissect pheromone glands and other tissues (e.g., fat body, muscle, silk gland) from female Bombyx mori at various developmental stages (e.g., late pupa, newly emerged adult).

-

Immediately freeze the tissues in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

-

PCR Amplification:

-

Design gene-specific primers for the target genes and a reference gene (e.g., actin or GAPDH) for normalization.

-

Perform PCR using the synthesized cDNA as a template. A typical PCR reaction mixture (25 µL) includes:

-

1 µL cDNA template

-

2.5 µL 10x PCR buffer

-

0.5 µL dNTPs (10 mM)

-

1 µL each of forward and reverse primers (10 µM)

-

0.25 µL Taq DNA polymerase

-

18.75 µL nuclease-free water

-

-

Use the following PCR cycling conditions (may require optimization):

-

Initial denaturation: 94°C for 3 min

-

30-35 cycles of:

-

Denaturation: 94°C for 30 s

-

Annealing: 55-60°C for 30 s

-

Extension: 72°C for 1 min/kb

-

-

Final extension: 72°C for 10 min

-

-

-

Analysis:

-

Analyze the PCR products by agarose gel electrophoresis. The intensity of the bands indicates the relative expression level of the target genes. For quantitative analysis (qPCR), use a SYBR Green-based assay and a real-time PCR system.

-

Functional Characterization of Enzymes by Heterologous Expression in Yeast

Objective: To express recombinant this compound biosynthetic enzymes in a heterologous system (e.g., Saccharomyces cerevisiae) and assay their enzymatic activity.

Methodology:

-

Gene Cloning and Expression Vector Construction:

-

Amplify the full-length coding sequence of the target gene (Bmpgdesat1 or pgFAR) from pheromone gland cDNA.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2/CT) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation and Expression:

-

Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Select for transformed colonies on appropriate selective media.

-

Induce protein expression by growing the yeast in a medium containing galactose.

-

-

Enzyme Activity Assay:

-

For Desaturase (Bmpgdesat1):

-

Incubate the induced yeast culture with a suitable fatty acid substrate (e.g., palmitic acid or (Z)-11-hexadecanoic acid) for 24-48 hours.

-

Harvest the yeast cells by centrifugation.

-

-

For Reductase (pgFAR):

-

Incubate the induced yeast culture with the fatty acyl precursor ((10E, 12Z)-10,12-hexadecadienoic acid) for 24-48 hours.

-

Harvest the yeast cells by centrifugation.

-

-

-

Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Extract total lipids from the yeast cells using a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

-

Saponify the lipid extract with methanolic KOH to release free fatty acids and alcohols.

-

For fatty acids, derivatize them to fatty acid methyl esters (FAMEs) by incubation with BF3-methanol.

-

Analyze the FAMEs and fatty alcohols by GC-MS to identify and quantify the reaction products.

-

RNA Interference (RNAi)-Mediated Gene Silencing

Objective: To investigate the in vivo function of a target gene by suppressing its expression using RNA interference.

Methodology:

-

dsRNA Synthesis:

-

Design primers with T7 promoter sequences at the 5' end to amplify a 300-500 bp region of the target gene's coding sequence.

-

Use the PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize double-stranded RNA (dsRNA).

-

Purify the dsRNA and determine its concentration.

-

-

dsRNA Injection into Larvae:

-

Use newly molted fifth-instar Bombyx mori larvae for injection.

-

Inject 5-10 µg of dsRNA in a small volume (e.g., 5 µL) into the hemocoel of each larva using a fine glass needle.

-

Inject a control group with dsRNA targeting a non-related gene (e.g., GFP) or with injection buffer alone.

-

-

Analysis of Gene Knockdown and Phenotype:

-

After 2-3 days, dissect the pheromone glands from the injected larvae.

-

Assess the knockdown efficiency by measuring the mRNA level of the target gene using qPCR as described in Protocol 1.

-

Analyze the this compound content in the pheromone glands of the dsRNA-treated and control larvae by GC-MS to determine the effect of gene silencing on pheromone production.

-

Conclusion

The biosynthesis of this compound in Bombyx mori is a well-defined pathway involving a dedicated set of enzymes. Fatty Acid Synthase and Acyl Carrier Protein initiate the process, followed by the crucial desaturation steps catalyzed by the bifunctional enzyme Bmpgdesat1, and the final reduction to this compound by pgFAR. The entire process is under the precise control of the PBAN signaling cascade. The experimental protocols outlined in this guide provide a framework for the functional characterization of these key enzymes. Further research, particularly in obtaining detailed kinetic data and elucidating the finer points of regulatory mechanisms, will continue to enhance our understanding of this fascinating biological system and may pave the way for the development of innovative and species-specific pest management strategies.

References

The Natural Occurrence of Bombykol in Bombyx mori: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of bombykol, the primary sex pheromone of the female silkworm moth, Bombyx mori. We delve into its biosynthesis, the intricate regulatory mechanisms governing its production, and the highly sensitive reception system in male moths. This document provides a comprehensive overview of the quantitative data available in the field, detailed experimental protocols for key analytical techniques, and visual representations of the critical signaling pathways and workflows.

Quantitative Analysis of this compound Production

The production of this compound in the pheromone gland (PG) of female Bombyx mori is a tightly regulated process influenced by developmental stage, circadian rhythm, and mating status. While precise absolute quantification can vary between studies and strains, the following tables summarize key quantitative findings regarding this compound and its related components.

| Parameter | Value | Source(s) |

| This compound to Bombykal Ratio | Approximately 10:1 to 11:1 | [1][2] |

| Bombykal per Pheromone Gland | Approximately 15 ng | [3] |

| Estimated this compound per Gland | Approximately 150 ng (based on ratio) | |

| Historical Yield | 6.4 mg from 500,000 female moths | [4] |

| Cell-free Production | 238 ng from homogenate of 2 PGs after 23h | [5] |

| Effect of GPAT RNAi | ~50% reduction in PBAN-induced production | [5] |

Table 1: Quantitative Data on this compound and its Production. This table provides a summary of the reported quantities of this compound and the related compound bombykal, as well as the impact of experimental manipulation on its production.

Biosynthesis of this compound

This compound is synthesized de novo in the pheromone gland of the female moth from acetyl-CoA through the fatty acid synthesis pathway. The C16 fatty acyl, palmitoyl-CoA, is the starting precursor which undergoes a series of desaturation and reduction steps to yield the final this compound molecule.[6] This pathway is notably efficient as it does not involve any chain-shortening modifications.[6]

The key enzymatic steps are:

-

Fatty Acid Synthesis: Acetyl-CoA is converted to the C16 fatty acyl, palmitoyl-CoA.

-

Desaturation: A single desaturase enzyme, Bmpgdesat1, catalyzes two consecutive desaturation steps. It first introduces a cis double bond at the 11th position to form (11Z)-hexadecenoyl-CoA. Subsequently, it creates a conjugated diene system, (10E,12Z)-10,12-hexadecadienoyl-CoA.[6]

-

Reduction: A pheromone gland-specific fatty-acyl reductase (pgFAR) reduces the acyl group of (10E,12Z)-10,12-hexadecadienoyl-CoA to the final alcohol, this compound ((10E,12Z)-10,12-hexadecadien-1-ol).[7][8][9]

The immediate precursor, (10E,12Z)-10,12-hexadecadienoate, is stored as a triacylglycerol ester in cytoplasmic lipid droplets within the pheromone gland cells.[6]

Regulation of this compound Biosynthesis

The production of this compound is not continuous but is instead under strict physiological control, primarily orchestrated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).

Hormonal Regulation by PBAN

PBAN, a 33-amino acid neuropeptide produced in the subesophageal ganglion, is the principal activator of this compound biosynthesis.[7] Upon release into the hemolymph, PBAN binds to its receptor on the pheromone gland cells. This binding event initiates a signaling cascade that leads to the lipolysis of stored triacylglycerols, releasing the this compound precursor for its final conversion to this compound.[6] The terminal reduction step catalyzed by fatty-acyl reductase is a key regulatory point controlled by PBAN.[7][10] Decapitation of the female moth, which removes the source of PBAN, leads to a cessation of this compound production, and this can be rescued by the injection of synthetic PBAN.[11]

Regulation by Mating and Circadian Rhythm

This compound production exhibits a distinct circadian rhythm, with peak production occurring during the scotophase (dark period), which corresponds to the female's "calling" behavior to attract males. Mating triggers a rapid and significant decrease in this compound production, which is a mechanism to cease futile calling behavior.[11][12] This termination of pheromone production is mediated by a neural signal from the abdominal tip upon successful mating.[12]

Reception of this compound by the Male Moth

The male Bombyx mori possesses an exceptionally sensitive and specific olfactory system for detecting this compound, enabling it to locate a calling female from a distance. The key components of this system are located in the long sensilla trichodea on the male's antennae.

-

Pheromone Binding Protein (PBP): Upon entering the sensillum lymph through pores in the cuticle, the hydrophobic this compound molecule is bound by a Pheromone Binding Protein (BmorPBP). This protein solubilizes this compound and transports it to the olfactory receptor.[6]

-

Olfactory Receptor (OR): The this compound-PBP complex interacts with a specific olfactory receptor, BmOR-1, which is a G protein-coupled receptor located on the dendritic membrane of an olfactory receptor neuron (ORN).[6]

-

Signal Transduction: Binding of this compound to BmOR-1 triggers a signal transduction cascade within the ORN, leading to its depolarization and the generation of an action potential.

-

Signal Transmission: The action potential travels along the axon of the ORN to the antennal lobe in the brain, where the information is processed, ultimately leading to the male's characteristic upwind flight behavior towards the pheromone source.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound.

Extraction of this compound from the Pheromone Gland

This protocol outlines the general steps for extracting this compound for quantification.

Materials:

-

Virgin female Bombyx mori moths (at the peak of calling behavior)

-

Fine dissection scissors and forceps

-

Glass vials

-

Hexane (or other suitable organic solvent)

-

Internal standard (e.g., a known amount of a similar, non-endogenous fatty alcohol)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Anesthetize the female moths by chilling.

-

Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

Place the excised glands in a glass vial containing a known volume of hexane and the internal standard.

-

Homogenize the tissue using a glass rod or by vigorous vortexing.

-

Allow the mixture to stand for a period to ensure complete extraction.

-

Centrifuge the vial to pellet the tissue debris.

-

Carefully transfer the supernatant (containing the this compound extract) to a clean vial for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the separation, identification, and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty alcohol separation (e.g., DB-5ms or equivalent)

Procedure:

-

Inject a small volume (typically 1 µL) of the hexane extract into the GC.

-

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through the capillary column.

-

The column separates the components of the mixture based on their volatility and interaction with the stationary phase. This compound will have a characteristic retention time under specific chromatographic conditions.

-

As the separated components elute from the column, they enter the mass spectrometer.

-

In the MS, the molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

-

The mass spectrum of this compound will show a characteristic fragmentation pattern, which is used for its identification.

-

Quantification is achieved by comparing the peak area of this compound to that of the internal standard.

Bioassay using Electroantennography (EAG)

EAG is used to measure the electrical response of the male moth's antenna to this compound, providing a measure of its olfactory sensitivity.

Materials:

-

Male Bombyx mori moth

-

Dissecting microscope, scissors, and forceps

-

EAG apparatus (including electrodes, amplifier, and data acquisition system)

-

Glass capillaries

-

Insect saline solution

-

This compound standards of varying concentrations dissolved in a solvent (e.g., mineral oil)

-

Air delivery system

Procedure:

-

Excise an antenna from a male moth.

-

Mount the antenna between two electrodes using conductive gel or saline-filled glass capillaries. One electrode is placed at the base of the antenna, and the other at the tip.

-

A continuous stream of humidified, clean air is passed over the antenna.

-

A puff of air containing a known concentration of this compound is introduced into the continuous air stream.

-

The depolarization of the olfactory receptor neurons in response to this compound generates a voltage change, which is recorded as the EAG response.

-

A dose-response curve can be generated by testing a range of this compound concentrations.

Conclusion

This compound in Bombyx mori represents one of the most well-characterized pheromone systems in insects. This guide has provided a detailed overview of its natural occurrence, from its biosynthesis and regulation to its reception. The quantitative data, while still having some gaps in the literature, provides a solid foundation for understanding the scale of this compound production. The experimental protocols outlined here are fundamental to the research in this field. The continued study of the this compound system not only offers insights into insect chemical communication but also holds potential for the development of novel and specific pest management strategies. Further research to fill the quantitative gaps, particularly regarding enzyme kinetics and precise in vivo titers under different physiological states, will undoubtedly enhance our understanding of this fascinating biological system.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. Enhanced silk production and pupal weight in Bombyx mori through CRISPR/Cas9-mediated circadian Clock gene disruption | PLOS One [journals.plos.org]

- 3. Pheromones and Semiochemicals of Bombyx mori (Lepidoptera: Bombycidae), the Silkmoth [pherobase.com]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

- 5. Glycerol-3-phosphate O-acyltransferase is required for PBAN-induced sex pheromone biosynthesis in Bombyx mori [pherobase.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Structure and activity of Bombyx PBAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular signal transduction of PBAN action in the silkworm, Bombyx mori: involvement of acyl CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Termination of sex pheromone production in mated females of the silkworm moth [agris.fao.org]

- 12. Combinative stimulation inactivates sex pheromone production in the silkworm moth, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action for Bombykol Olfaction in Insects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The detection of the female sex pheromone Bombykol by the male silkworm moth, Bombyx mori, represents one of the most exquisitely sensitive and specific chemosensory systems in biology. A single molecule of this compound is sufficient to elicit a nerve impulse, enabling the male moth to locate a potential mate from a significant distance[1][2]. This technical guide provides an in-depth examination of the molecular and physiological mechanisms underlying this compound olfaction. It details the key protein players, the signal transduction cascade, quantitative response data, and the primary experimental protocols used in its study. This document is intended to serve as a comprehensive resource for researchers in olfaction and professionals engaged in the development of novel pest management strategies or other applications leveraging insect chemosensation.

Molecular Components of this compound Olfaction

The detection of this compound is a multi-step process orchestrated by a suite of specialized proteins within the antennal sensilla of the male moth.

Pheromone Binding Proteins (PBPs)

Upon entering the pores of the olfactory sensilla, the hydrophobic this compound molecule must traverse the aqueous sensillar lymph to reach the olfactory receptors on the dendritic membrane of an Olfactory Receptor Neuron (ORN)[3][4]. This transport is facilitated by Pheromone Binding Proteins (PBPs). In Bombyx mori, the primary PBP involved is BmorPBP[5].

-

Function: BmorPBP solubilizes the hydrophobic this compound molecule and transports it through the lymph[3][4][6]. It also protects the pheromone from premature degradation by Pheromone Degrading Enzymes (PDEs) present in the lymph[4].

-

Structure and Mechanism: BmorPBP consists of six α-helices that form a hydrophobic internal cavity where this compound binds[7]. The binding is primarily through hydrophobic interactions[7]. It is proposed that near the dendritic membrane, a pH drop induces a conformational change in the PBP, causing it to release the this compound molecule in close proximity to the olfactory receptors[4][6].

Olfactory Receptors (ORs)

The primary receptor for this compound is Bombyx mori Olfactory Receptor 1 (BmOR-1), which is expressed in male-specific ORNs[8][9]. Insect ORs are distinct from their vertebrate counterparts. They function as heteromeric complexes, typically composed of a specific, ligand-binding OR (like BmOR-1) and a highly conserved co-receptor known as Orco (Odorant receptor co-receptor)[10][11].

-

Function: The BmOR-1/Orco complex is the site of ligand recognition and initial signal transduction. The binding of this compound to BmOR-1 induces a conformational change in the complex.

-

Mechanism: Contrary to earlier hypotheses of a purely G-protein coupled pathway, there is strong evidence that the insect OR/Orco complex functions as a ligand-gated, non-selective cation channel. The binding of this compound directly gates the channel, leading to an influx of cations (such as Na⁺ and Ca²⁺) and depolarization of the neuron's membrane. While the primary mechanism is ionotropic, some metabotropic (G-protein mediated) signaling components may also be involved[8][9]. Deletion of the Orco gene in B. mori eliminates the electrophysiological response to both this compound and the minor pheromone component, Bombykal, demonstrating its indispensable role[11].

Pheromone Degrading Enzymes (PDEs)

For a male moth to effectively track a pheromone plume, the signal must be terminated rapidly after the stimulus ceases. This is accomplished by Pheromone Degrading Enzymes (PDEs) located in the sensillar lymph and potentially associated with the dendritic membrane.

-

Function: PDEs enzymatically modify the pheromone molecules, rendering them inactive and unable to bind to the receptors[4]. This rapid inactivation allows the ORNs to reset and fire again in response to new pheromone signals, which is crucial for navigating the intermittent structure of an odor plume[4].

-

Mechanism: In B. mori, the pheromone blend includes both this compound (an alcohol) and Bombykal (an aldehyde)[12][13]. Antennal aldehyde oxidases have been identified that can degrade Bombykal, and other enzymes are responsible for the inactivation of this compound[12]. The lack of efficient degrading enzymes in transgenic Drosophila expressing BmOR-1 resulted in unusually prolonged neural activity after stimulus termination, highlighting the importance of PDEs[14].

The this compound Signaling Pathway

The conversion of a chemical signal into a neuronal impulse follows a precise sequence of events, beginning with the arrival of the this compound molecule at the antenna.

Pathway Description:

-

Adsorption and Entry: Airborne this compound molecules adsorb onto the surface of an antennal sensillum and diffuse through cuticular pores into the sensillar lymph[3][4].

-

Binding and Transport: Within the aqueous lymph, a Pheromone Binding Protein (PBP) binds to the this compound molecule, solubilizing it and protecting it from degradation[4].

-

Receptor Activation: The PBP-Bombykol complex transports the ligand to the dendritic membrane of the ORN. A localized pH drop near the membrane is thought to trigger a conformational change in the PBP, releasing this compound to bind with the BmOR-1 subunit of the BmOR-1/Orco receptor complex[4][6].

-

Ion Channel Gating: Ligand binding activates the complex, opening its integral ion channel.

-

Depolarization: The channel opening allows an influx of cations, leading to the depolarization of the neuronal membrane. This change in membrane potential is the receptor potential[15].

-

Action Potential Generation: If the receptor potential reaches the neuron's threshold, it triggers the firing of an action potential, which propagates along the axon to the antennal lobe of the moth's brain[4].

-